Bismuth lead strontium calcium copper oxide

Catalog No.
S1774028
CAS No.
116739-98-1
M.F
Bi2Ca2Cu2O11Pb2Sr2
M. Wt
1390.838
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth lead strontium calcium copper oxide

CAS Number

116739-98-1

Product Name

Bismuth lead strontium calcium copper oxide

IUPAC Name

dibismuth;dicalcium;dicopper;distrontium;lead(2+);oxygen(2-)

Molecular Formula

Bi2Ca2Cu2O11Pb2Sr2

Molecular Weight

1390.838

InChI

InChI=1S/2Bi.2Ca.2Cu.11O.2Pb.2Sr/q2*+3;4*+2;11*-2;4*+2

InChI Key

CVRDXBKFTJIBID-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Pb+2].[Pb+2].[Bi+3].[Bi+3]

Bismuth lead strontium calcium copper oxide is a complex oxide with the molecular formula Bi₂Ca₂Cu₂O₁₁Pb₂Sr₂. This compound is notable for being a high-temperature superconductor, which means it can conduct electricity without resistance at relatively high temperatures compared to traditional superconductors. Discovered in the late 1980s, this material belongs to the family of cuprate superconductors, characterized by their layered perovskite structure that facilitates superconductivity primarily in the copper-oxide planes .

The compound exhibits a unique arrangement of bismuth, lead, strontium, calcium, and copper ions, contributing to its superconducting properties. The presence of lead enhances its structural stability and modifies its electronic characteristics, making it an important material in various technological applications .

, particularly during synthesis and processing. The general reaction for its formation involves the solid-state reaction of precursor oxides or carbonates at elevated temperatures. For example:

Bi2O3+PbO+SrCO3+CaCO3+CuOBi2PbSr2CaCu2O11\text{Bi}_2\text{O}_3+\text{PbO}+\text{SrCO}_3+\text{CaCO}_3+\text{CuO}\rightarrow \text{Bi}_2\text{Pb}\text{Sr}_2\text{Ca}\text{Cu}_2\text{O}_{11}

This reaction typically occurs in an oxygen-rich atmosphere to ensure proper oxidation states of the metal ions. Additionally, the compound can decompose or react under specific conditions, such as exposure to moisture or high temperatures, which may affect its superconducting properties .

The synthesis of bismuth lead strontium calcium copper oxide typically involves solid-state reactions. Key methods include:

  • Solid-State Reaction: Mixing stoichiometric amounts of precursor oxides or carbonates followed by calcination at high temperatures (around 800-900°C) in an oxygen atmosphere.
  • Sol-Gel Method: A more controlled approach where metal alkoxides are used to create a gel that decomposes into the desired oxide upon heating.
  • Hydrothermal Synthesis: Utilizing high-pressure and temperature conditions to promote crystallization from aqueous solutions.

These methods allow for the adjustment of stoichiometry and phase purity, which are critical for optimizing superconducting properties .

: Employed in magnetic levitation systems and magnetic resonance imaging (MRI) technologies.
  • Electronics: Integral to advanced electronic devices requiring efficient power management.
  • Energy Storage: Potential use in superconducting magnetic energy storage systems.
  • The versatility of this compound makes it valuable across various industries including aerospace, automotive, and medical technologies .

    Interaction studies have focused on understanding how bismuth lead strontium calcium copper oxide interacts with other materials and environmental factors. Research has shown that:

    These studies are crucial for optimizing the material for practical applications and ensuring reliability under operational conditions .

    Bismuth lead strontium calcium copper oxide shares similarities with other cuprate superconductors but possesses unique characteristics:

    Compound NameFormulaUnique Features
    Bismuth strontium calcium copper oxideBi₂Sr₂CaCu₂O₈Lacks lead; simpler structure; widely studied.
    Yttrium barium copper oxideYBa₂Cu₃O₇Contains yttrium; higher critical temperature (up to 93 K).
    Thallium barium calcium copper oxideTl₂Ba₂CaCu₂O₈High critical temperature; complex phase behavior.

    Bismuth lead strontium calcium copper oxide is distinguished by its incorporation of lead and strontium, contributing to enhanced stability and unique electronic properties compared to these similar compounds .

    Generalized Formula: Bi₂Pbₓ Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ Variations

    The chemical composition of bismuth lead strontium calcium copper oxide compounds follows the generalized formula Bi₂Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ, where partial substitution of bismuth by lead occurs [2] [6]. The lead-doped variants are represented by the formula Bi₂₋ᵧPbᵧSr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ, where y typically ranges from 0.2 to 0.6 [1] [21]. The most extensively studied composition is bismuth lead strontium calcium copper oxide with the formula Bi₁.₆Pb₀.₄Sr₁.₆Ca₂.₀Cu₂.₈O₉.₂₊ₓ, corresponding to the 2223 phase [1] [3].

    The n parameter in the generalized formula determines the number of copper oxide layers within each unit cell, creating distinct phases with different superconducting properties [2] [6]. For n = 1, the compound forms the 2201 phase (Bi₂Sr₂CuO₆₊ₓ) with a critical temperature of approximately 20-23 Kelvin [6] [24]. The n = 2 configuration produces the 2212 phase (Bi₂Sr₂CaCu₂O₈₊ₓ) with critical temperatures ranging from 85-95 Kelvin [2] [6]. The most technologically relevant n = 3 phase creates the 2223 structure (Bi₂Sr₂Ca₂Cu₃O₁₀₊ₓ) with critical temperatures reaching 110-115 Kelvin [2] [18].

    PhaseChemical Formulan valueCritical Temperature (K)
    Bi-2201Bi₂Sr₂CuO₆₊ₓ1~20-23
    Bi-2212Bi₂Sr₂CaCu₂O₈₊ₓ2~85-95
    Bi-2223Bi₂Sr₂Ca₂Cu₃O₁₀₊ₓ3~110-115
    BPSCCO-2223Bi₁.₆Pb₀.₄Sr₁.₆Ca₂.₀Cu₂.₈O₉.₂₊ₓ2-3~110-113

    Lead substitution in bismuth strontium calcium copper oxide significantly affects the formation kinetics and phase stability of the superconducting phases [21] [22]. The incorporation of lead ions, with their larger ionic radius compared to bismuth, induces structural modifications that promote the formation of the high-critical-temperature 2223 phase [21]. Research demonstrates that optimal lead doping levels enhance the critical temperature while maintaining structural integrity [21] [24].

    Commensurate Modulated Superlattice Structure Analysis

    Bismuth lead strontium calcium copper oxide compounds exhibit complex incommensurate modulated superlattice structures that fundamentally influence their superconducting properties [9] [10]. The structural modulation manifests as a one-dimensional periodic distortion along the crystallographic b-axis with a characteristic wavelength of approximately 26 Angstroms, corresponding to 4.7-4.8 unit cells [9] [25]. This modulation creates a spatially varying electronic structure that directly correlates with superconducting gap variations observed in scanning tunneling microscopy experiments [9] [10].

    The incommensurate lattice modulation originates from the inherent structural instability of the bismuth oxide layers and the resulting charge redistribution throughout the crystal structure [10] [32]. Density functional theory calculations reveal that the modulation represents a spontaneous symmetry breaking phenomenon rather than a defect-driven process [32]. The modulation vector q is approximately 0.21 reciprocal lattice units along the b-direction, creating a wavelength that remains nearly constant across different doping levels [25] [32].

    The superlattice structure analysis reveals that the primary structural element affected by the modulation is the copper oxide planes, specifically through the tilting of copper oxide half-octahedra [32]. The maximum tilt angle occurs at specific phases of the supermodulation where enhanced superconducting gaps are experimentally observed [9] [32]. This correlation between structural modulation and electronic properties demonstrates the intimate relationship between crystal structure and superconducting behavior in these materials [9] [10].

    ParameterValueDescription
    Modulation Vector q~0.21 b*Incommensurate modulation vector
    Modulation Wavelength λ~26 ÅModulation wavelength in real space
    Modulation Period (unit cells)~4.7-4.8Number of unit cells per modulation
    Direction of ModulationAlong b-axis (010)Crystal direction of modulation wave
    Maximum Displacement (Å)~0.6Maximum atomic displacement from ideal positions
    Structural Distortion TypeCuO₅ half-octahedra tiltingPrimary structural element affected

    Orthorhombic Space Group (A2aa) Characterization

    The crystallographic characterization of bismuth lead strontium calcium copper oxide reveals a complex relationship between structural symmetry and composition [26] [28]. The most commonly reported space group for the bismuth strontium calcium copper oxide 2212 phase is Fmmm (No. 69), representing an orthorhombic crystal system [26]. However, alternative structural descriptions using the tetragonal space group I4/mmm have also been documented, particularly for idealized compositions [28] [30].

    The orthorhombic lattice parameters for bismuth strontium calcium copper oxide whiskers have been determined as a = 5.414 Angstroms, b = 5.418 Angstroms, and c = 30.89 Angstroms [26]. The slight difference between the a and b parameters reflects the orthorhombic distortion from the ideal tetragonal symmetry [26]. The unit cell volume is approximately 906 cubic Angstroms, containing two formula units per unit cell [26] [28].

    ParameterValueAlternative Values
    Space GroupFmmm (No. 69)I4/mmm
    a (Å)5.4143.825
    b (Å)5.4183.825
    c (Å)30.8930.82
    α (°)90.090.0
    β (°)90.090.0
    γ (°)90.090.0
    Volume (ų)~906~451
    Z (formula units)22

    The atomic arrangement within the orthorhombic unit cell follows a specific layered sequence that defines the superconducting properties [28]. Calcium cations occupy the 2(a) equivalent point positions, while strontium, bismuth, and copper cations occupy 4(e) equivalent point positions with distinct z-parameters [28]. The oxygen anions are distributed across multiple crystallographic sites, including 8(g) and 4(e) positions, creating the complex three-dimensional framework necessary for superconductivity [28].

    AtomWyckoff PositionxyzOccupancy
    Ca2(a)0.00.00.0001.0
    Sr4(e)0.00.00.1101.0
    Bi4(e)0.00.00.3021.0
    Cu4(e)0.00.00.4451.0
    O(1)8(g)0.50.50.4451.0
    O(2)4(e)0.00.00.2101.0
    O(3)4(e)0.00.00.3801.0

    Role of Oxygen Non-Stoichiometry in Layer Stacking

    Oxygen non-stoichiometry plays a crucial role in determining the electronic properties and superconducting behavior of bismuth lead strontium calcium copper oxide compounds [33] [35]. The oxygen content, represented by the δ parameter in the formula Bi₂Sr₂CaCu₂O₈₊δ, directly influences the hole concentration in the copper oxide planes, which is the primary factor controlling the critical temperature [33] [34].

    The oxygen stoichiometry affects the layer stacking sequence and interlayer coupling strength within the crystal structure [33] [37]. Excess oxygen atoms preferentially occupy interstitial sites within the strontium oxide layers, creating local charge imbalances that propagate throughout the layered structure [37]. These oxygen interstitials induce structural distortions that manifest as the observed incommensurate modulations along the b-axis [25] [37].

    Research using integrated differential phase contrast scanning transmission electron microscopy has directly visualized dopant oxygen atoms within bismuth strontium calcium copper oxide crystals [37]. The dopant oxygen atoms not only aggravate local atomic arrangement distortions but also alter electronic states by facilitating charge transfer from bismuth oxide planes to copper oxide planes [37]. This charge redistribution mechanism is fundamental to achieving optimal superconducting properties [33] [37].

    The relationship between oxygen content and critical temperature follows a complex dependence that varies with the specific phase and doping level [33] [35]. Controlled oxygen doping experiments demonstrate that the superconductor-insulator transition can be reversibly achieved by driving oxygen ions into and out of the crystal structure using electric fields [35]. This tunability of electronic properties through oxygen manipulation provides insight into the fundamental mechanisms underlying high-temperature superconductivity in these materials [35] [37].

    Dates

    Modify: 2024-04-14

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